

Sophoraflavanone H: A Technical Overview for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
Cat. No.:	B1496117	Get Quote

Introduction

Sophoraflavanone H is a complex polyphenol natural product, distinguished by its unique hybrid structure comprising a flavanone and a resveratrol-derived dihydrobenzofuran moiety.[1] [2][3] This structural complexity makes it a compelling candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. This document provides a concise technical overview of Sophoraflavanone H, summarizing its chemical properties, synthetic route, and known biological activities to support researchers and scientists in the field. Due to the limited specific research on Sophoraflavanone H, data from the closely related and more extensively studied Sophoraflavanone G is included for comparative purposes and to suggest potential avenues of investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **Sophoraflavanone H** is provided below. For comparison, the properties of the related compound, Sophoraflavanone G, are also included.



Property	Sophoraflavanone H	Sophoraflavanone G
CAS Number	136997-68-7	97938-30-2
Molecular Formula	С34Н30О9	C25H28O6
Molecular Weight	582.60 g/mol	424.49 g/mol
Appearance	Not specified in literature	Yellowish crystalline solid
Solubility	Not specified in literature	Soluble in organic solvents
Source	Isolated from the roots of Sophora moorcroftiana.[1]	Isolated from Sophora flavescens and other Sophora species.

Synthesis and Experimental Protocols

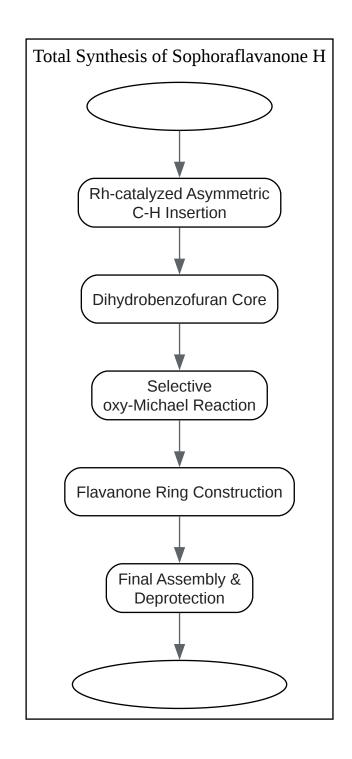
The total synthesis of **Sophoraflavanone H** has been successfully achieved, providing a scalable route to this complex molecule for further study.[1][2][3] The synthetic strategy relies on a key Rh-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction.[1][2][3]

Key Synthetic Steps:

- Preparation of the Dihydrobenzofuran Core: The synthesis commences with the construction
 of the 2,3-diaryl-2,3-dihydrobenzofuran core. This is achieved through a Rh-catalyzed
 asymmetric C-H insertion reaction, which establishes the critical stereochemistry of the
 molecule.[1][2][3]
- Construction of the Flavanone Ring: Following the formation of the dihydrobenzofuran intermediate, the flavanone ring is constructed via a selective oxy-Michael reaction.[1][2][3]
- Final Assembly and Deprotection: The final steps of the synthesis involve the coupling of the two key fragments and subsequent deprotection to yield the natural product,
 Sophoraflavanone H.

The following diagram illustrates the high-level workflow for the total synthesis of **Sophoraflavanone H**.





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A simplified workflow for the total synthesis of **Sophoraflavanone H**.

Biological Activity and Potential Signaling Pathways



Preliminary studies indicate that **Sophoraflavanone H** is a promising lead for the development of new antimicrobial and antitumor drugs.[1][2] However, detailed mechanistic studies and quantitative biological data for **Sophoraflavanone H** are currently limited in the public domain.

To provide a more comprehensive picture of its potential, the well-documented biological activities and signaling pathway modulation of the related compound, Sophoraflavanone G, are summarized below. Given the structural similarities, it is plausible that **Sophoraflavanone H** may exhibit similar mechanisms of action.

Antimicrobial Activity of Sophoraflavanone G:

Sophoraflavanone G has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism of action involves the disruption of bacterial membrane fluidity.[5]

- Minimum Inhibitory Concentrations (MICs): MICs for Sophoraflavanone G against 27 strains of MRSA ranged from 3.13 to 6.25 μg/mL.[4]
- Synergistic Effects: Synergism has been observed between Sophoraflavanone G and antibiotics such as vancomycin and fosfomycin.[4]

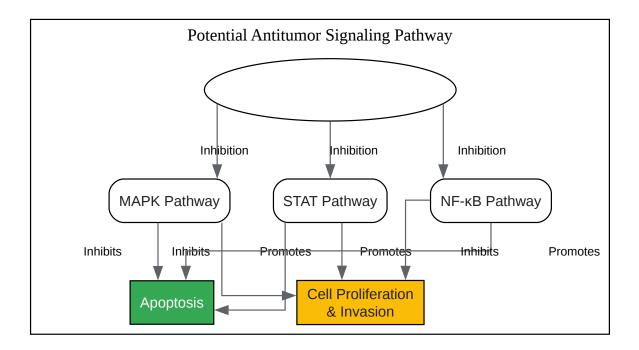
Antitumor Activity of Sophoraflavanone G:

Sophoraflavanone G has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer and leukemia cells.[6][7] The underlying mechanism is believed to involve the modulation of key signaling pathways.

- Apoptosis Induction: Sophoraflavanone G induces nuclear condensation, DNA fragmentation, and the production of reactive oxygen species in cancer cells.
- Signaling Pathway Modulation: Studies suggest that Sophoraflavanone G suppresses tumor growth and invasion by inhibiting the MAPK-related pathway.[6] It has also been shown to inhibit STAT signaling pathways, which are often aberrantly activated in cancer.[8] Furthermore, in the context of inflammation which is closely linked to cancer, related compounds like Sophoraflavanone M have been shown to inhibit the NF-kB and JNK/AP-1 signaling pathways.[9]



The following diagram illustrates a potential signaling pathway that could be modulated by **Sophoraflavanone H**, based on the known activity of Sophoraflavanone G.



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A proposed signaling pathway for the antitumor effects of **Sophoraflavanone H**.

Conclusion

Sophoraflavanone H represents a structurally novel and biologically promising natural product. Its total synthesis opens the door for the production of sufficient quantities for in-depth biological evaluation. While current specific data on **Sophoraflavanone H** is nascent, the extensive research on the related compound, Sophoraflavanone G, provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by **Sophoraflavanone H** to fully understand its therapeutic potential in oncology and infectious diseases.



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